Selenatetrasilacyclopentane, octamethyl-
Description
Selenatetrasilacyclopentane, octamethyl- is an organosilicon compound featuring a five-membered ring composed of four silicon atoms and one selenium atom, with all eight methyl groups attached to the silicon atoms. This structure distinguishes it from conventional cyclic siloxanes, where oxygen atoms replace selenium in the ring. The compound is part of a broader class of cyclic organosilicon compounds, which are valued for their thermal stability, chemical inertness, and applications in polymer chemistry and materials science .
Current literature primarily documents its synthesis and nomenclature, with sparse details on functional characteristics .
Properties
CAS No. |
83295-91-4 |
|---|---|
Molecular Formula |
C8H24SeSi4 |
Molecular Weight |
311.59 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5-octamethylselenatetrasilolane |
InChI |
InChI=1S/C8H24SeSi4/c1-10(2)9-11(3,4)13(7,8)12(10,5)6/h1-8H3 |
InChI Key |
MLCANUVFCOTBIY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1([Si]([Si]([Se][Si]1(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenatetrasilacyclopentane, octamethyl- typically involves the hydrolysis of dimethyldichlorosilane in the presence of selenium compounds. The reaction conditions often include the use of large volumes of water and the presence of cosolvents, acids, or bases to facilitate the formation of the cyclic structure . The reaction can be represented as follows:
[ \text{Me}_2\text{SiCl}_2 + \text{Se} \rightarrow \text{Selenatetrasilacyclopentane, octamethyl-} ]
Industrial Production Methods
Industrial production of this compound follows a similar route, with the hydrolysis of dimethyldichlorosilane being the primary method. The product mixture is then separated into its components via distillation. The presence of a strong base such as potassium hydroxide (KOH) can help in the equilibration of the polymer/ring mixture, allowing for the complete conversion to the more volatile cyclic siloxanes .
Chemical Reactions Analysis
Types of Reactions
Selenatetrasilacyclopentane, octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert selenoxides back to the parent compound.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product .
Major Products
Scientific Research Applications
Selenatetrasilacyclopentane, octamethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which selenatetrasilacyclopentane, octamethyl- exerts its effects involves its interaction with various molecular targets and pathways. The compound’s cyclic structure allows it to interact with specific enzymes and proteins, potentially inhibiting or enhancing their activity. The presence of selenium atoms also contributes to its unique reactivity and potential biological activity .
Comparison with Similar Compounds
Cyclic Siloxanes
The most closely related compounds are cyclic siloxanes, such as cyclotetrasiloxane, octamethyl- (CAS 556-67-2). These compounds share a tetrameric ring structure but replace selenium with oxygen, significantly altering their properties:
Key Observations :
- Bond Strength : The Si–O bond in siloxanes (~538 kJ/mol) is stronger than the Si–Se bond (~272 kJ/mol), leading to higher thermal and oxidative stability in siloxanes compared to selenium analogs .
- Volatility : Cyclotetrasiloxanes exhibit higher volatility than their selenium counterparts, as seen in the vapor pressure data for octamethylcyclotetrasiloxane .
- Toxicity : Selenium-containing compounds may pose greater toxicity risks compared to siloxanes, which are generally classified as low-toxicity materials .
Other Heteroatom-Containing Cyclic Compounds
- Octamethylpyrophosphoramide (OMPA) : A phosphorus-containing cyclic compound (CAS 152-16-9) with a distinct structure and pesticidal applications. Unlike selenium-based rings, OMPA’s reactivity stems from P–N bonds, making it highly toxic to mammals .
- Perfluorinated Cyclic Compounds : Compounds like decafluorocyclopentane (CAS 376-77-2) exhibit extreme chemical inertness due to C–F bonds, contrasting with the moderate reactivity of Si–Se bonds in selenatetrasilacyclopentane .
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